

Synthesis of 1-Methyl-1H-indazole-5-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-5-boronic acid

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This in-depth technical guide details the synthesis pathways for **1-Methyl-1H-indazole-5-boronic acid**, a key building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

1-Methyl-1H-indazole-5-boronic acid (CAS No. 590418-08-9) is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-indazol-5-yl moiety into target molecules.^{[1][2][3][4]} This structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in the field of drug development. The molecular formula of **1-Methyl-1H-indazole-5-boronic acid** is C₈H₉BN₂O₂, and its molecular weight is 175.98 g/mol .^{[1][3]}

Synthetic Pathways

The primary and most contemporary route for the synthesis of **1-Methyl-1H-indazole-5-boronic acid** and its esters involves the direct C-H borylation of 1-methyl-1H-indazole. This method is favored for its efficiency and atom economy. The most common precursor synthesized is the pinacol ester, which can be readily hydrolyzed to the desired boronic acid.

Iridium-Catalyzed C-H Borylation

A prevalent method for the synthesis of indazole-based boronic esters is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, a ligand, and a boron source, typically bis(pinacolato)diboron (B2Pin2), to selectively functionalize a C-H bond. For 1-methyl-1H-indazole, the borylation reaction is directed to specific positions on the indazole ring.

A general procedure for this transformation involves the reaction of 1-methyl-1H-indazole with B2Pin2 in the presence of an iridium catalyst such as $[\text{Ir}(\text{OMe})\text{COD}]_2$ and a bipyridine-based ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl).^[5] The reaction is typically carried out in a solvent like tert-butyl methyl ether (TBME) at elevated temperatures.^[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **1-methyl-1H-indazole-5-boronic acid** pinacol ester, a direct precursor to the target molecule.

Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Materials:

- 1-Methyl-1H-indazole
- Bis(pinacolato)diboron (B2Pin2)
- $[\text{Ir}(\text{OMe})\text{COD}]_2$ (di- μ -methoxobis(1,5-cyclooctadiene)diiridium(I))
- 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy)
- tert-Butyl methyl ether (TBME)
- Dichloromethane (DCM)
- Water
- Hexane

Procedure:[5]

- A round-bottomed flask equipped with a reflux condenser is charged with 1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B2Pin2, 0.505 eq.), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy, 0.006 eq.), and [Ir(OMe)COD]2 (0.003 eq.).
- Anhydrous tert-butyl methyl ether (TBME) is added to the flask (typically to achieve a concentration of 0.2 M).
- The resulting solution is heated to reflux (approximately 55 °C) under a nitrogen atmosphere.
- The reaction progress is monitored by GC-MS analysis until completion (typical reaction times range from 30 minutes to 4 hours, with conversions of approximately 70-95%).
- Upon completion, the reaction mixture is cooled to room temperature.
- The reaction is quenched with the addition of water and extracted with dichloromethane (DCM).
- The combined organic layers are collected, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated in vacuo.
- The crude product is purified by flash column chromatography to afford the desired 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
- Further purification can be achieved by recrystallization from hexane or trituration from hexane at 5 °C to remove any residual pinacol/boronate impurities.

Hydrolysis to 1-Methyl-1H-indazole-5-boronic acid

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid under standard conditions, typically involving treatment with an aqueous acid or base. A general procedure would involve stirring the pinacol ester in a mixture of a suitable organic solvent (like THF or acetone) and an aqueous acid (like HCl) or base (like NaOH), followed by extraction and purification.

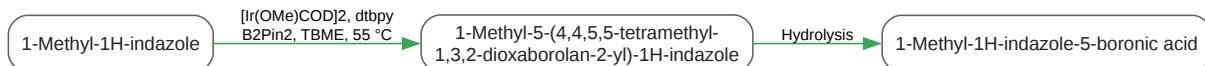
Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the pinacol ester precursor.

Parameter	Value	Reference
Starting Material	1-Methyl-1H-indazole	[5]
Borylation Reagent	Bis(pinacolato)diboron (B ₂ Pin ₂)	[5]
Catalyst	[Ir(OMe)COD]2	[5]
Ligand	4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)	[5]
Solvent	tert-Butyl methyl ether (TBME)	[5]
Temperature	55 °C (Reflux)	[5]
Typical Reaction Time	0.5 - 4 hours	[5]
Typical Conversion	70 - 95%	[5]

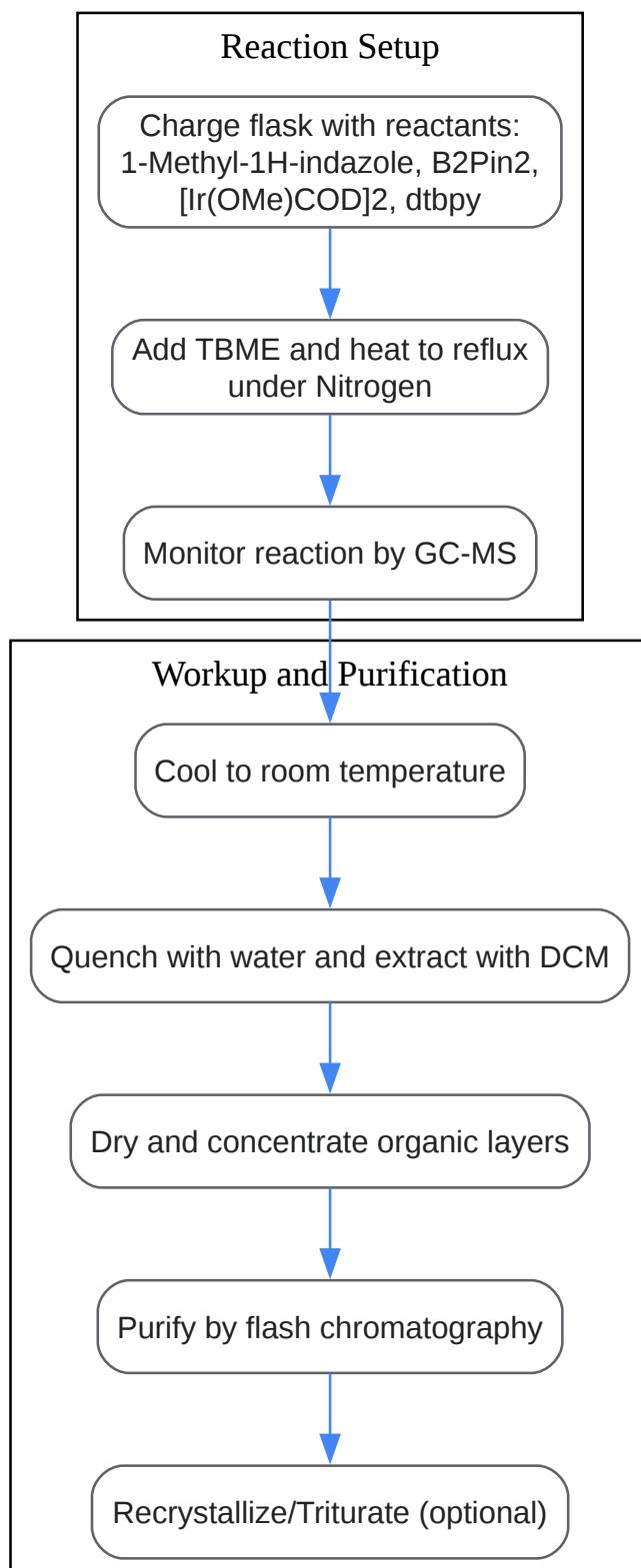
Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.



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Caption: Synthesis pathway for **1-Methyl-1H-indazole-5-boronic acid**.



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Caption: Experimental workflow for the borylation step.

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